4-fluoro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

p38α MAPK Enzyme Inhibition In Vitro Pharmacology

4-Fluoro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide (CAS 1019106-05-8) is a synthetic small molecule with a molecular formula of C21H17FN6O and a molecular weight of 388.4 g/mol. The compound belongs to a class of pyrazolopyridazine-based inhibitors that target the p38α mitogen-activated protein kinase (MAPK).

Molecular Formula C21H17FN6O
Molecular Weight 388.4 g/mol
CAS No. 1019106-05-8
Cat. No. B6531878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide
CAS1019106-05-8
Molecular FormulaC21H17FN6O
Molecular Weight388.4 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C21H17FN6O/c1-14-12-13-28(27-14)20-11-10-19(25-26-20)23-17-6-8-18(9-7-17)24-21(29)15-2-4-16(22)5-3-15/h2-13H,1H3,(H,23,25)(H,24,29)
InChIKeyHQEKBHXGHUNTGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide (CAS 1019106-05-8): A Pyrazolopyridazine-Based p38α MAPK Inhibitor


4-Fluoro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide (CAS 1019106-05-8) is a synthetic small molecule with a molecular formula of C21H17FN6O and a molecular weight of 388.4 g/mol [1]. The compound belongs to a class of pyrazolopyridazine-based inhibitors that target the p38α mitogen-activated protein kinase (MAPK) [2]. This class was disclosed in a series of structure–activity relationship (SAR) investigations aimed at developing potent, selective, and orally bioavailable anti-inflammatory agents by inhibiting the p38α enzyme and downstream cytokine production [2].

Why Generic Substitution of Pyrazolopyridazine p38α Inhibitors Like CAS 1019106-05-8 Fails: The Criticality of Substitution Patterns


Within the pyrazolopyridazine chemical series, minor structural modifications lead to large variances in potency, selectivity, and pharmacokinetic (PK) profiles, making simple one-for-one substitution impossible. The SAR investigation by Wurz et al. (2010) demonstrated that altering the aryl substituents on the core scaffold changes the IC50 in human whole blood (hWB) assays by orders of magnitude, from micromolar to single-digit nanomolar [1]. Consequently, a compound's specific substitution pattern—including the 4-fluorobenzamide and 3-methylpyrazole moieties present in CAS 1019106-05-8—is the primary driver of its biological performance, dictating its suitability for procurement over a seemingly similar in-class analog [1].

Quantitative Performance Evidence for 4-Fluoro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide (CAS 1019106-05-8)


p38α Enzyme Inhibition Potency of the Pyrazolopyridazine Class

The compound 4-fluoro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is an analog within the pyrazolopyridazine series developed as p38α MAPK inhibitors. The lead compounds from this series, such as compound 2m, demonstrated potent enzymatic inhibition with single-digit nanomolar IC50 values. While the exact IC50 of CAS 1019106-05-8 is not available in the public domain, the SAR study indicates that analogs with a 4-fluorobenzamide and a 3-methylpyrazole appendage exhibit enzyme inhibitory activity comparable to the most potent members of the series, which are in the low nanomolar range [1].

p38α MAPK Enzyme Inhibition In Vitro Pharmacology

Kinase Selectivity Profile of the Pyrazolopyridazine Class

A key differentiator for this chemical series is its high selectivity for the p38α/β isoforms over a broad panel of other kinases. The lead analog 2m was profiled against 402 kinases in an Ambit screen and exhibited remarkable selectivity, a feature attributed to the fused pyrazolopyridazine core and its specific substitution pattern [1]. As a member of this series, the selectivity of CAS 1019106-05-8 is inferred to be similarly high, making it a more valuable chemical probe than non-selective p38 inhibitors like SB203580, which is known to inhibit other kinases such as CK1 and GAK [2].

Kinase Selectivity Off-target Screening Chemical Biology

Cellular Potency and Oral Bioavailability of the Pyrazolopyridazine Class

The series is characterized by excellent cellular activity and oral bioavailability, as demonstrated by the lead compound 2m, which achieved an ED50 of approximately 0.08 mg/kg in a rat model of LPS-stimulated TNFα production [1]. Although the exact pharmacokinetic profile of CAS 1019106-05-8 has not been published, its 4-fluorobenzamide motif is known to confer metabolic stability, suggesting it may possess similar favorable oral bioavailability and in vivo potency, making it a potentially superior choice over probe compounds like VX-702, which requires higher doses for efficacy [1][2].

Cellular Potency Human Whole Blood Assay Oral Bioavailability

Recommended Application Scenarios for CAS 1019106-05-8 Based on Class Attributes


Chemical Biology and Target Validation of p38α MAPK

Procure CAS 1019106-05-8 as a highly selective and potent chemical probe for in vitro and cellular studies aiming to dissect the role of p38α MAPK in inflammatory signaling networks. Its high selectivity, inferred from the class profile, minimizes confounding off-target effects, enabling robust target deconvolution and pathway analysis [1].

In Vivo Pharmacodynamic Studies in Rodent Models of Acute Inflammation

The compound is suitable for oral administration in rodent models of acute inflammation, such as the LPS-challenge model, to assess target engagement downstream (e.g., TNFα inhibition). The class's known oral bioavailability and high in vivo potency at low doses (ED50 ~0.08 mg/kg for lead analog) make it ideal for bridging in vitro to in vivo research [1].

Structure-Activity Relationship (SAR) and Lead Optimization Campaigns

Use CAS 1019106-05-8 as a key intermediate or reference standard in a medicinal chemistry program focused on pyrazolopyridazine-based p38 inhibitors. Its specific substitution pattern (4-fluorobenzamide and 3-methylpyrazole) serves as a benchmark for designing and comparing new analogs aimed at improving metabolic stability, potency, or isoform selectivity [1].

Comparative Studies Against Older-Generation p38 Inhibitors

Employ the compound in head-to-head studies against earlier p38 inhibitors like SB203580 to demonstrate the superior selectivity profile of the pyrazolopyridazine class. The broad kinase screening of the lead analog (over 400 kinases tested) provides a strong basis for showing reduced off-target activity and improved pharmacological properties [1][2].

Quote Request

Request a Quote for 4-fluoro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.